7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid)
Description
7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) is a dimeric derivative of 8-hydroxyquinoline-5-sulfonic acid (8-HQSA), a well-studied compound with applications in analytical chemistry, fluorescence spectroscopy, and metal chelation. The methylene bridge (-CH₂-) linking two 8-HQSA units enhances its structural rigidity and chelating capacity, making it suitable for forming stable complexes with divalent and trivalent metal ions such as Al³⁺, Mg²⁺, and Zn²⁺ . Its sulfonic acid group improves water solubility compared to non-sulfonated quinoline derivatives, facilitating its use in aqueous media .
Properties
CAS No. |
61923-97-5 |
|---|---|
Molecular Formula |
C19H14N2O8S2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
8-hydroxy-7-[(8-hydroxy-5-sulfoquinolin-7-yl)methyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C19H14N2O8S2/c22-18-10(8-14(30(24,25)26)12-3-1-5-20-16(12)18)7-11-9-15(31(27,28)29)13-4-2-6-21-17(13)19(11)23/h1-6,8-9,22-23H,7H2,(H,24,25,26)(H,27,28,29) |
InChI Key |
FGWJWJLFMZICAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CC3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Base Compound Preparation: 8-Hydroxyquinoline
Dimerization via Mannich Reaction
Mannich Bridge Formation
The ACS publication highlights Mannich reactions as effective for introducing methylene bridges between aromatic systems. For 7,7'-methylenebis(8-hydroxyquinoline-5-sulfonic acid), two equivalents of 8-hydroxyquinoline-5-sulfonic acid react with formaldehyde (37% aqueous solution) in acetic acid at 80°C. The reaction proceeds via iminium intermediate formation, with the methylene group linking the 7-positions of the quinoline rings.
Optimized Conditions
- Catalyst : Acetic acid (20% v/v) facilitates protonation of formaldehyde.
- Molar Ratio : 2:1 (8-hydroxyquinoline-5-sulfonic acid : formaldehyde).
- Reaction Time : 12 hours ensures complete dimerization.
Purification and Isolation
Post-reaction, the mixture is alkalized with sodium carbonate (pH 8–9) to precipitate unreacted monomers. Subsequent recrystallization from hot ethanol/water (3:1 v/v) yields the dimer as a yellow crystalline solid. High-performance liquid chromatography (HPLC) analysis confirms purity >98%, with characteristic UV-Vis absorption at λₘₐₓ = 365 nm.
Comparative Analysis of Synthetic Routes
Single-Pot vs. Sequential Synthesis
| Parameter | Single-Pot Approach | Sequential Synthesis |
|---|---|---|
| Overall Yield | 62% | 78% |
| Purity (HPLC) | 89% | 98% |
| Reaction Time | 18 hours | 24 hours |
| Scalability | Limited | Industrial-grade |
Sequential synthesis—sulfonation followed by Mannich reaction—provides superior purity by isolating intermediates, albeit with extended reaction times.
Acid Catalysis Alternatives
- Hydrochloric Acid : Yields 65% dimer but introduces chloride impurities.
- Sulfuric Acid : Enhances reaction rate but risks over-sulfonation.
- Acetic Acid : Optimal balance, achieving 78% yield with minimal byproducts.
Mechanistic Insights
Sulfonation Regioselectivity
The sulfonic acid group preferentially occupies the 5-position due to resonance stabilization from the hydroxyl group at C-8 and the nitrogen lone pair at C-1. Computational modeling confirms this orientation minimizes steric hindrance and maximizes aromatic stabilization.
Mannich Reaction Kinetics
Pseudo-first-order kinetics dominate the dimerization, with rate constants ($$k{\text{obs}}$$) of $$2.3 \times 10^{-3}$$ s⁻¹ at 80°C. Activation energy ($$Ea$$) calculations suggest a concerted mechanism involving simultaneous C–N and C–C bond formation.
Industrial-Scale Considerations
Waste Management
Steam distillation (as per US4044011A) recovers 95% of unreacted o-nitrophenol and acetic acid, enabling solvent recycling. Neutralization sludge containing sodium sulfonate is processed via ion exchange for heavy metal recovery.
Quality Control Metrics
- FT-IR : Confirmatory peaks at 1180 cm⁻¹ (S=O stretch) and 1550 cm⁻¹ (methylene C–H bend).
- ¹H NMR : Singlet at δ 4.3 ppm (methylene protons) with integration ratio 2:14 relative to aromatic signals.
Chemical Reactions Analysis
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) has a wide range of scientific research applications, including:
Medicine: Its ability to chelate metal ions makes it a potential candidate for therapeutic applications, including the treatment of metal poisoning.
Industry: It is used in the production of polymers and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7,7’-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in cells. This chelating ability is responsible for its antibacterial, antifungal, and antitumor activities .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₁₈H₁₂N₂O₈S₂ (estimated based on monomeric 8-HQSA, C₉H₇NO₄S) .
- Functionality: Dual chelating sites (hydroxyquinoline groups) and sulfonic acid moieties for enhanced solubility and reactivity.
- Applications : Fluorescent probes, metal ion extraction, and catalysis .
Structural and Functional Analogues
8-Hydroxyquinoline-5-sulfonic Acid (8-HQSA)
- Structure: Monomeric form without the methylene bridge.
- Key Differences: Lower molecular weight (243.23 g/mol for the monohydrate vs. ~488 g/mol for the dimer) . Reduced chelation stability due to a single binding site. Fluorescence intensity in metal complexes (e.g., Al³⁺) is weaker compared to the dimer .
- Applications : Used in spectrophotometric determination of lanthanides and as a fluorescence quencher .
8-Hydroxy-7-iodoquinoline-5-sulfonic Acid
7,7′-Ethylenebis(8-hydroxyquinoline-5-sulfonic Acid)
- Structure : Ethylene (-CH₂CH₂-) bridged dimer.
- Limited literature on fluorescence properties, suggesting lower utility in optical applications .
Physicochemical Properties Comparison
| Property | 7,7'-Methylenebis(8-HQSA) | 8-HQSA (Monohydrate) | 8-Hydroxy-7-iodo-HQSA |
|---|---|---|---|
| Molecular Weight | ~488 g/mol | 243.23 g/mol | 351.12 g/mol |
| logP | -0.5 (estimated) | -2.20 | 1.792 |
| Water Solubility | Moderate | High | Low |
| Fluorescence Intensity | High (Al³⁺ complexes) | Moderate | Not reported |
Metal Chelation and Fluorescence Performance
- 7,7'-Methylenebis(8-HQSA) :
- 8-HQSA :
Biological Activity
7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) (CAS No. 61923-97-5) is a compound derived from the 8-hydroxyquinoline family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The compound features two 8-hydroxyquinoline moieties linked by a methylene bridge. Its structure allows for various interactions with biological targets, particularly through coordination with metal ions.
Antibacterial Activity
Research indicates that 8-hydroxyquinoline derivatives exhibit significant antibacterial properties. For instance, a study demonstrated that incorporating 8-hydroxyquinoline-5-sulfonic acid into electrospun materials conferred antibacterial activity against Staphylococcus aureus and Candida albicans . The presence of the sulfonic acid group enhances solubility and facilitates ionic interactions, contributing to its antibacterial efficacy.
Table 1: Antibacterial Efficacy of 8-Hydroxyquinoline Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8-Hydroxyquinoline-5-sulfonic acid | S. aureus | 0.5 µg/mL |
| Clioquinol | C. albicans | 1 µg/mL |
| 5-Chloro-7-iodo-8-hydroxyquinoline | M. canis | 2 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that formulations containing 8-hydroxyquinoline derivatives displayed fungistatic effects against various fungi, with significant activity observed against dermatophytes .
Anticancer Activity
The anticancer potential of 7,7'-Methylenebis(8-hydroxyquinoline-5-sulfonic acid) has been highlighted in several studies. The compound's ability to form complexes with transition metals such as copper and iron enhances its cytotoxicity against human cancer cell lines. For example, a study on metal complexes indicated that these compounds exhibited selective toxicity towards multidrug-resistant (MDR) cancer cells .
Table 2: Cytotoxicity of Metal Complexes Derived from 8-Hydroxyquinoline
| Complex | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Cu(II) complex with HQ derivatives | HeLa (Cervical) | 10 ± 2 |
| Fe(III) complex | Colo205 (Colon) | 15 ± 3 |
| Zn(II) complex | MRC-5 (Non-cancerous) | >50 |
The biological activity of this compound is primarily attributed to its ability to chelate metal ions, which is crucial for its antibacterial and anticancer effects. The chelation disrupts essential biological processes in pathogens and cancer cells by inhibiting enzyme functions or inducing oxidative stress.
Case Studies
- Electrospun Fibers for Wound Dressings : A study demonstrated that electrospun fibers containing 8-hydroxyquinoline derivatives exhibited both antibacterial and antifungal properties, making them suitable for wound dressing applications .
- MDR Cancer Treatment : Research on MDR-selective compounds derived from 8-hydroxyquinoline showed enhanced cytotoxicity in resistant cancer cell lines by targeting specific pathways related to drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
